1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorophenyl, furan, and thiophene moieties within the same molecule suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, reacting 4-fluorobenzyl isocyanate with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under controlled conditions.
Coupling Reactions: The intermediate products can be coupled using reagents like carbodiimides (e.g., DCC) to form the final urea derivative.
Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: NaOH, K₂CO₃
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. The presence of fluorine often enhances the metabolic stability and bioavailability of pharmaceutical agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of furan and thiophene rings.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and thiophene rings might participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- 1-[(4-Bromophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- 1-[(4-Methylphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Uniqueness
The unique aspect of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in biological systems compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYVMQXFZZFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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